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molecular formula C13H15NO4 B1503160 Ethyl 2-benzyloxyimino-3-oxobutyrate

Ethyl 2-benzyloxyimino-3-oxobutyrate

Cat. No. B1503160
M. Wt: 249.26 g/mol
InChI Key: CEADWDFQIWMXQB-UHFFFAOYSA-N
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Patent
US04598147

Procedure details

A mixture of 2-hydroxyimino-3-oxobutyrate (syn isomer, 47.1 g.), benzylbromide (61.6 g.), potassium carbonate (62.2 g.), N,N-dimethylformamide (70 ml.) and ethyl acetate (70 ml.) was treated in a similar manner to that of Example A-(1) to give ethyl 2-benzyloxyimino-3-oxobutyrate (syn isomer, 70.0 g.).
Name
2-hydroxyimino-3-oxobutyrate
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step One
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:7](=[O:9])[CH3:8])[C:4]([O-:6])=[O:5].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[C:29](OCC)(=O)[CH3:30]>>[CH2:10]([O:1][N:2]=[C:3]([C:7](=[O:9])[CH3:8])[C:4]([O:6][CH2:29][CH3:30])=[O:5])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
2-hydroxyimino-3-oxobutyrate
Quantity
47.1 g
Type
reactant
Smiles
ON=C(C(=O)[O-])C(C)=O
Name
Quantity
61.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
62.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated in a similar manner to that of Example A-(1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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